Phenol, 2,2'-methylenebis(4-bromo-

Description

The compound Phenol, 2,2′-methylenebis(6-bromo-4-chlorophenol) (CAS 15435-29-7), also known as Bromchlorophene, is a brominated and chlorinated bisphenol derivative with the molecular formula C₁₃H₈Br₂Cl₂O₂ . Key properties include:

- Density: 1.923 ± 0.06 g/cm³ (predicted)

- Melting point: 189°C

- Boiling point: 452.3 ± 40.0°C (predicted)

- Safety: Classified as H315 (causes skin irritation) .

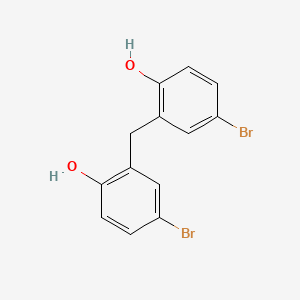

This compound’s structure consists of two phenol rings linked by a methylene group, with bromine and chlorine substituents at specific positions.

Propriétés

IUPAC Name |

4-bromo-2-[(5-bromo-2-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDRHERYMWECPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC2=C(C=CC(=C2)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229167 | |

| Record name | Phenol, 2,2'-methylenebis(4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78563-03-8 | |

| Record name | 2,2′-Methylenebis[4-bromophenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78563-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,2'-methylenebis(4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078563038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,2'-methylenebis(4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of Phenol, 2,2’-methylenebis(4-bromo-) typically involves the condensation of 4-bromophenol with formaldehyde in the presence of an acid catalyst. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the methylene bridge between the phenol rings . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. For example, the use of paraformaldehyde and sulfuric acid as a catalyst can improve the efficiency of the reaction .

Analyse Des Réactions Chimiques

Phenol, 2,2’-methylenebis(4-bromo-) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a less substituted phenol derivative.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Phenol, 2,2’-methylenebis(4-bromo-) has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: Its antimicrobial properties make it useful in studying the inhibition of bacterial and fungal growth.

Industry: It is used in the production of antimicrobial soaps and detergents.

Mécanisme D'action

The antimicrobial activity of Phenol, 2,2’-methylenebis(4-bromo-) is primarily due to its ability to disrupt the cell membranes of microorganisms. The bromine atoms enhance the compound’s lipophilicity, allowing it to integrate into the lipid bilayer of cell membranes. This integration disrupts membrane integrity, leading to cell lysis and death . The compound may also interfere with essential enzymatic processes within the microorganisms .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

Key analogs and their substituents:

Functional Comparisons

Antioxidant Activity

- 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol): Widely used in plastics and resins due to its radical-scavenging properties. Marketed as Antioxidant 425 .

- 2,2′-Methylenebis(4-methyl-6-t-butylphenol): Employed in pressure-sensitive adhesives for oxidative stability .

- Bromchlorophene: Limited direct evidence, but halogenation may reduce antioxidant efficacy compared to alkyl-substituted analogs.

Toxicological Profiles

Key Research Findings

Substituent Impact on Bioactivity

- Halogenation vs. Alkyl groups (tert-butyl, methyl) improve antioxidant capacity and industrial applicability .

- Synergistic Effects : Methylenebis compounds with tert-butyl groups show enhanced antitumor activity when paired with chemotherapeutic agents, likely due to autophagy induction .

Activité Biologique

Phenol, 2,2'-methylenebis(4-bromo-) is a brominated phenolic compound that has garnered attention for its diverse biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.

- Chemical Formula : CHBrOS

- Molecular Weight : 540.23 g/mol

- CAS Number : 115-40-2

Biological Activity Overview

The biological activity of Phenol, 2,2'-methylenebis(4-bromo-) has been evaluated through various studies focusing on its antimicrobial, antifungal, and cytotoxic properties.

Antimicrobial Activity

Research indicates that Phenol, 2,2'-methylenebis(4-bromo-) exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable Minimum Inhibitory Concentration (MIC) values:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0625 |

| Bacillus licheniformis | 0.03125 |

| Mycobacterium tuberculosis | 0.125 |

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Cytotoxic Effects

The cytotoxicity of Phenol, 2,2'-methylenebis(4-bromo-) has been investigated in various cancer cell lines. A notable study reported that the compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with a lower toxicity profile towards normal cells:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | >238 |

| Normal Human Umbilical Vein Cells (HUVECs) | >3000 |

This selectivity indicates that the compound could be developed for targeted cancer therapies with reduced side effects .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in MDPI evaluated various phenolic compounds for their antimicrobial activity. Phenol, 2,2'-methylenebis(4-bromo-) was highlighted for its potent activity against multiple strains of bacteria and fungi .

- Cytotoxicity Profile : Research conducted on the cytotoxic effects of this compound revealed that it not only inhibits cancer cell proliferation but also induces apoptosis in a dose-dependent manner. The mechanism involves binding to DNA and disrupting cellular processes critical for cancer cell survival .

- Environmental Impact : The ecological assessment of Phenol, 2,2'-methylenebis(4-bromo-) indicated its persistence and potential toxicity to non-human organisms. This raises considerations for its use in pharmaceuticals and environmental safety measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.